molecular formula C21H15N3O B5694298 N-[3-(2-quinoxalinyl)phenyl]benzamide

N-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B5694298
M. Wt: 325.4 g/mol
InChI Key: GYGHXQCTMUNVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Quinoxalinyl)phenyl]benzamide ( 952-05-7) is a synthetic organic compound with the molecular formula C 21 H 15 N 3 O and a molecular weight of 325.36 g/mol . This chemical features a benzamide group linked to a phenyl-quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The quinoxaline core is a significant pharmacophore in anticancer drug discovery, functioning as a selective adenosine triphosphate (ATP) competitive inhibitor for a range of kinases implicated in carcinogenesis . These kinases include Vascular Endothelial Growth Factor Receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the Raf kinase, among others . Consequently, this compound is of high interest in biochemical and pharmacological research, particularly in the development and study of novel anti-proliferative agents. Researchers utilize this benzamide derivative primarily as a key intermediate or reference standard in projects aimed at synthesizing and evaluating new chemotherapeutic candidates . Its structure is representative of a class of quinoxaline-based compounds that have demonstrated promising activity against various human tumor cell lines, such as HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma . The mechanism of action for related compounds often involves the induction of apoptosis and disruption of the cell cycle, leading to cell cycle arrest at the G2/M phase boundary . This product is intended for research applications only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the safe handling and use of this material.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHXQCTMUNVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide typically involves the condensation of 2-quinoxalinecarboxylic acid with 3-aminobenzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Alkylated or acylated quinoxaline derivatives.

Scientific Research Applications

Synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with aromatic amines. Various synthetic routes have been explored to enhance yield and purity, as detailed in the literature. For instance, a common method includes activating intermediates as acid chlorides before reacting with the desired amines, leading to the formation of amide bonds .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). For example, one study reported an IC50 value of 7.8 µM against HCT116 cells, indicating significant anti-proliferative activity . The mechanism of action often involves apoptosis induction and inhibition of specific signaling pathways related to cancer cell survival.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of quinoxaline derivatives, including this compound. Compounds within this class have been evaluated for their efficacy against viral pathogens, showing significant protective effects against Tobacco Mosaic Virus (TMV) with EC50 values comparable to standard antiviral agents .

Antimicrobial and Antifungal Activities

The compound has also been assessed for its antimicrobial properties. Studies indicate that certain derivatives exhibit substantial antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp., positioning them as potential candidates for agricultural applications .

Other Therapeutic Applications

Beyond anticancer and antiviral applications, this compound derivatives have been explored for their roles as sirtuin modulators, which are implicated in aging and metabolic processes . These compounds may enhance longevity and improve metabolic health through their regulatory effects on sirtuin enzymes.

Anticancer Research

A detailed study conducted on a series of quinoxaline derivatives demonstrated that modifications in the benzamide structure significantly influenced their anticancer activity. The research involved systematic screening against various tumor cell lines, leading to the identification of lead compounds with enhanced potency .

Antiviral Efficacy

In a recent publication, a novel quinoxaline derivative was synthesized and tested against TMV, showcasing its ability to inhibit viral replication effectively. The findings suggested that structural modifications could lead to improved antiviral agents with broader efficacy against different viral strains .

Data Tables

Compound IC50 (µM) Activity Cell Line
This compound7.8AnticancerHCT116 (Colon Carcinoma)
Quinoxaline Derivative X10.27VEGFR-2 InhibitionHepG2 (Liver Carcinoma)
Quinoxaline Derivative Y287.1AntiviralTMV

Mechanism of Action

N-[3-(2-quinoxalinyl)phenyl]benzamide can be compared with other quinoxaline derivatives such as:

    Quinoxaline: A basic structure with similar biological activities but lacks the benzamide moiety.

    Quinazoline: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.

    Cinnoline: A structurally related compound with different biological activities.

Uniqueness: The presence of both the quinoxaline and benzamide moieties in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-[3-(2-quinoxalinyl)phenyl]benzamide with related benzamide derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Application Key Evidence Sources
This compound Quinoxaline-phenyl-benzamide core ~327* Potential kinase inhibition (inferred)
Nilotinib () Benzamide with imidazole-pyrimidine substituents 529.5 BCR/ABL kinase inhibitor (FDA-approved)
Compound 11d () Quinazolin-4-one core with dual carbonyl and NH groups 432 Anticancer (experimental)
4b () Benzamide with thiophene-2-yl substituent ~400† Anti-LSD1 activity (IC₅₀ = 0.12 µM)
Compound 16 () Trifluoromethylphenyl-quinazoline-benzamide hybrid ~480† Kinase inhibition (preclinical)
3-Chloro-N-phenylbenzamide () Chlorinated benzamide with simple phenyl group 231.67 Structural studies (no reported bioactivity)
4-Chloro-3-[methyl(phenyl)sulfamoyl]-... () Sulfamoyl-benzimidazole-benzamide hybrid 456.9 Unknown (structural complexity suggests drug-like properties)

*Estimated based on (C₂₂H₂₁N₃, MW = 327.43).
†Approximated from molecular formulas.

Structural and Functional Insights

  • Quinoxaline vs. Quinazoline Cores: The quinoxaline group in the target compound differs from quinazoline () by the position of nitrogen atoms, altering electron distribution and binding affinity. Quinoxaline’s planar structure may enhance π-π stacking in protein binding pockets compared to quinazoline’s fused bicyclic system .
  • Substituent Effects : Nilotinib () includes a pyrimidine-imidazole extension, improving ATP-binding site affinity in kinases. In contrast, thiophene or furan substituents () modulate lipophilicity and anti-LSD1 potency .
  • Compound 4b () demonstrates high anti-LSD1 activity (IC₅₀ = 0.12 µM), highlighting the impact of aromatic heterocycles on target selectivity .

Challenges and Opportunities

  • Solubility and Bioavailability: Sulfamoyl and trifluoromethyl groups () improve solubility but may introduce metabolic instability. The quinoxaline core’s rigidity could limit conformational flexibility, affecting binding kinetics .
  • Toxicity: notes that benzamide derivatives from natural sources lack cytotoxicity at 40 µg/mL, suggesting a favorable safety profile for structurally related synthetic analogs .

Q & A

Q. What are the common synthetic routes for N-[3-(2-quinoxalinyl)phenyl]benzamide, and what critical parameters influence reaction yields?

The synthesis typically involves coupling reactions between acyl chlorides and amines. For example, in structurally similar benzamide derivatives, reactions of m-toluoyl chloride with o-phenylenediamine under controlled conditions (e.g., polyphosphoric acid and toluene at elevated temperatures) yield amide intermediates, which can undergo cyclization to form heterocyclic cores like quinoxaline . Key parameters include:

  • Temperature control : High temperatures (100–150°C) promote cyclization but may degrade sensitive functional groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Acidic conditions (e.g., HCl) facilitate amide bond formation.
    Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can the structural conformation of this compound be characterized, and what crystallographic data are available?

X-ray crystallography is the gold standard for structural elucidation. For related benzamide derivatives, monoclinic crystal systems (space group P21/c) with lattice parameters such as a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å have been reported . Techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å).
  • HPLC-MS : Confirms molecular weight and purity (>95% by analytical HPLC).
  • FT-IR spectroscopy : Identifies functional groups (e.g., quinoxaline C=N stretches at 1600–1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s activity?

Initial screens should focus on target-specific assays:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., H⁺/K⁺ ATPase inhibition for antiulcer activity, referencing similar quinoxaline derivatives) .
  • Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological endpoints. For quinoxaline-based amides:

  • Descriptor selection : Hydrophobic constants (π) and polarizability are critical for H⁺/K⁺ ATPase inhibition .
  • Validation : Use leave-one-out cross-validation (LOO-CV) with metrics like > 0.6 and > 0.8 to ensure robustness.
  • Software tools : Schrödinger’s Maestro or Open3DQSAR for 3D-QSAR alignment .

Q. How can contradictory data on this compound’s biological activity be resolved?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends .
  • Structural tweaking : Modify substituents (e.g., replacing trifluoromethyl with sulfonamide groups) to isolate activity contributors .
  • Dose-response validation : Re-test disputed activities using standardized protocols (e.g., IC₅₀ determination in triplicate) .

Q. What strategies optimize the synthetic route for scale-up while maintaining purity?

Scale-up challenges include byproduct formation and yield drops. Solutions involve:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for intermediates like tetrazole rings .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Purification : Use preparative HPLC with C18 columns (gradient elution: 10–90% acetonitrile/water) .

Q. How does the quinoxaline moiety influence binding to biological targets compared to other heterocycles?

The quinoxaline core enhances π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) and provides hydrogen-bonding sites via N atoms. Comparative studies show:

  • Higher affinity : Quinoxaline derivatives exhibit 2–3× stronger binding to DNA gyrase than benzimidazole analogs.
  • Electron-withdrawing effects : Nitro or chloro substituents on quinoxaline increase electrophilicity, enhancing covalent interactions .

Q. What computational methods are effective for studying this compound’s interaction with proteins?

  • Molecular docking : AutoDock Vina or Glide to predict binding poses (e.g., quinoxaline stacking with EGFR’s hydrophobic pocket) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • Binding free energy : MM-PBSA calculations to quantify contributions from van der Waals and electrostatic forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.